molecular formula C32H44O2 B12538108 2,2'-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] CAS No. 736975-70-5

2,2'-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol]

Cat. No.: B12538108
CAS No.: 736975-70-5
M. Wt: 460.7 g/mol
InChI Key: QRDLRCDRJPVZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its bisphenol structure, which includes two phenolic groups connected by a butene bridge. The presence of methyl and cyclohexyl groups further enhances its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] typically involves a multi-step process. One common method includes the reaction of 4-methyl-6-(1-methylcyclohexyl)phenol with a butene derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the butene bridge.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and advanced purification techniques to ensure high yield and purity. The process may also include steps such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2,2’-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2’-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): A well-known compound with similar structural features but different functional groups.

    Bisphenol S (BPS): Another bisphenol derivative with distinct chemical properties.

    Bisphenol F (BPF): Similar in structure but with different substituents on the phenolic rings.

Uniqueness

2,2’-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol] stands out due to its unique combination of methyl and cyclohexyl groups, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials.

Properties

CAS No.

736975-70-5

Molecular Formula

C32H44O2

Molecular Weight

460.7 g/mol

IUPAC Name

2-[1-[2-hydroxy-5-methyl-3-(1-methylcyclohexyl)phenyl]but-3-enyl]-4-methyl-6-(1-methylcyclohexyl)phenol

InChI

InChI=1S/C32H44O2/c1-6-13-24(25-18-22(2)20-27(29(25)33)31(4)14-9-7-10-15-31)26-19-23(3)21-28(30(26)34)32(5)16-11-8-12-17-32/h6,18-21,24,33-34H,1,7-17H2,2-5H3

InChI Key

QRDLRCDRJPVZNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2(CCCCC2)C)O)C(CC=C)C3=C(C(=CC(=C3)C)C4(CCCCC4)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.